molecular formula C24H17ClFN3O B2858475 5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-91-0

5-benzyl-2-(2-chloro-4-fluorobenzyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2858475
CAS No.: 892361-91-0
M. Wt: 417.87
InChI Key: YPINBZRDNVTXOU-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as benzyl compounds. These are organic compounds containing a benzene ring bonded to a CH2 group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which is the carbon adjacent to the benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .


Chemical Reactions Analysis

The chemical reactions of benzyl compounds can be quite diverse, depending on the specific functional groups present in the molecule. Common reactions can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition and elimination reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, including pyrazolo[4,3-c]quinolin-3-ones and related derivatives, involves complex chemical reactions aimed at creating compounds with specific physical and chemical properties. For example, the synthesis of 7,8‐dihydro‐6H‐pyrazolo[3,4‐b]quinolin-5-ones and related derivatives has been explored through reactions that yield compounds with various substituents, demonstrating the versatility and adaptability of these chemical frameworks in creating diverse molecular entities (Gatta, Pomponi, & Marta, 1991). Similarly, the development of benzopyrazolo[3,4-b]quinolindiones through microwave-assisted synthesis highlights the efficiency of modern synthetic techniques in producing complex heterocycles with potential biological activities (Quiroga et al., 2014).

Potential Biological Activities

Heterocyclic compounds synthesized through these methods are often evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For instance, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and shown to exhibit in vitro antibacterial activity against pathogens such as S. aureus and E. coli (Idrees et al., 2020). Moreover, compounds with quinoxaline derivatives have been studied for their potential as anticancer micro-medicines, demonstrating the wide-ranging applications of these molecules in addressing various health challenges (Tian et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds might be flammable, toxic, or reactive. Safety data sheets (SDS) provide information on the hazards of a compound, as well as how to handle and store it safely .

Properties

IUPAC Name

5-benzyl-2-[(2-chloro-4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-21-12-18(26)11-10-17(21)14-29-24(30)20-15-28(13-16-6-2-1-3-7-16)22-9-5-4-8-19(22)23(20)27-29/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPINBZRDNVTXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=C(C=C(C=C4)F)Cl)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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